5-Hexyl-1,3,5-triazinane-2-thione
Description
Structure
3D Structure
Properties
CAS No. |
36933-48-9 |
|---|---|
Molecular Formula |
C9H19N3S |
Molecular Weight |
201.33g/mol |
IUPAC Name |
5-hexyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C9H19N3S/c1-2-3-4-5-6-12-7-10-9(13)11-8-12/h2-8H2,1H3,(H2,10,11,13) |
InChI Key |
DFKAFGFZCSMLTQ-UHFFFAOYSA-N |
SMILES |
CCCCCCN1CNC(=S)NC1 |
Canonical SMILES |
CCCCCCN1CNC(=S)NC1 |
Origin of Product |
United States |
Advanced Synthetic Strategies and Chemical Transformations of 5 Hexyl 1,3,5 Triazinane 2 Thione
Methodologies for the Construction of the 1,3,5-Triazinane-2-thione (B1225330) Core
The formation of the 1,3,5-triazinane-2-thione scaffold is central to the synthesis of the target compound. Various chemical strategies have been developed to construct this heterocyclic system efficiently.
Aminomethylation and Condensation Reactions in Triazinane Formation
A primary and classical method for constructing the hexahydro-1,3,5-triazinane-2-thione ring is through Mannich-type aminomethylation and condensation reactions. This approach typically involves the reaction of thiourea (B124793) with formaldehyde (B43269) and a primary amine. researchgate.netjuniperpublishers.com In this one-pot process, an aliphatic amine is condensed with formaldehyde to generate an unstable imine, which then undergoes cyclization with thiourea to form the 1,3,5-triazinane (B94176) ring. juniperpublishers.comtandfonline.com
The reaction of thiourea with formaldehyde and primary amines like aniline (B41778) has been shown to produce 5-aryl-1,3,5-triazinane-2-thiones. researchgate.net By substituting the aromatic amine with a primary alkylamine, specifically hexylamine (B90201), this reaction directly yields the 5-Hexyl-1,3,5-triazinane-2-thione. The process is often carried out in a suitable solvent like ethanol (B145695) and may be refluxed for several hours to ensure completion. juniperpublishers.com Microwave-assisted synthesis has also been reported as a highly efficient alternative to conventional heating, significantly reducing reaction times from hours to minutes and increasing yields. clockss.org For instance, the microwave-assisted reaction of thiourea, formaldehyde, and p-toluidine (B81030) yielded the corresponding triazinane-2-thione in 96% yield, compared to 58% with conventional heating. clockss.org
Table 1: Aminomethylation for 1,3,5-Triazinane-2-thione Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type | Ref. |
|---|---|---|---|---|---|
| Thiourea | Formaldehyde | Primary Amine | Ethanol, Reflux | 5-Alkyl/Aryl-1,3,5-triazinane-2-thione | juniperpublishers.com |
| N-Arylthiourea | Formaldehyde | Aromatic Amine | Solvent-free, Microwave (≤2 min) | 1,5-Diaryl-1,3,5-triazinane-2-thione | clockss.org |
| Thiourea | Formaldehyde | p-Toluidine | Solvent-free, Microwave | 5-p-Tolyl-1,3,5-triazinane-2-thione | clockss.org |
Catalytic Approaches to 1,3,5-Triazinane-2-thiones (e.g., metal-containing catalysts)
To improve efficiency and expand the substrate scope, catalytic methods for the synthesis of 5-alkyl-1,3,5-triazinane-2-thiones have been developed. Research has demonstrated the efficacy of both Copper (Cu) and Samarium (Sm) containing catalysts in these transformations. researchgate.net An efficient procedure involves the reaction of thiourea with a primary alkylamine and N,N,N′,N′-tetramethylmethylenediamine in the presence of these catalysts. researchgate.net Alternatively, the reaction can proceed between a primary amine and N,N′-bis(dimethylaminomethyl)thiourea, catalyzed by Cu- or Sm-based systems. researchgate.net For instance, SmCl₃·6H₂O has been effectively used as a catalyst for the synthesis of various 5-alkyl-1,3,5-triazinan-2-ones and their thione analogs. researchgate.net
Multicomponent Reaction Pathways for Triazinane Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials, minimizing waste and simplifying procedures. tandfonline.com Several MCRs have been developed for the synthesis of triazinethione derivatives.
A notable catalyst-free, one-pot, three-component methodology involves the reaction of arylaldehydes, thiourea, and orthoformates to produce 1,3,5-triazine-2,4-dithione derivatives. nih.govd-nb.infobeilstein-journals.org While this specific reaction yields a dithione, the underlying principle of combining multiple components to rapidly assemble the triazine core is applicable. The reaction tolerates a wide range of aldehydes, and the scalability of this MCR has been demonstrated, affording the product in high yield on a 10 mmol scale. beilstein-journals.org Another MCR involves the reaction between ammonium (B1175870) thiocyanate (B1210189), acid chlorides, and 2-aminopyridines under solvent-free conditions to yield functionalized 1,3,5-triazine-2-thiones. tandfonline.com Adapting these MCRs, for instance by using an aliphatic aldehyde like heptanal (B48729) (which contains a hexyl chain) in place of an arylaldehyde, could provide a direct route to the desired 5-hexyl substituted core, although the reactivity of aliphatic aldehydes can be lower in some systems. beilstein-journals.org
Table 2: Multicomponent Reactions for Triazine Thione Cores
| Component 1 | Component 2 | Component 3 | Conditions | Product Type | Ref. |
|---|---|---|---|---|---|
| Arylaldehyde | Thiourea | Trialkyl Orthoformate | DMF, 80°C, Catalyst-free | 4-Aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | nih.govbeilstein-journals.org |
| Ammonium Thiocyanate | Acid Chloride | 2-Aminopyridine | Solvent-free | Alkyl-4-aryl-2H-pyrido[1,2-a] nih.govresearchgate.netbeilstein-journals.orgtriazine-2-thione | tandfonline.com |
| Isothiocyanate | Aryl Amidine | - | NaOH, Microwave | 1,3,5-Triazine (B166579) derivatives | researchgate.net |
Synthesis of Triazine Chalcogenones from Precursors
The 1,3,5-triazinane-2-thione core can also be accessed through the chemical modification of pre-existing heterocyclic structures. One such advanced method involves the reaction of 1,2,4,5-tetrazine (B1199680) derivatives with a source of thiocyanate. nih.govresearchgate.net Taking advantage of the reactivity of coordinated ligands, ruthenium(II) tetrazine complexes have been shown to react quantitatively with thiocyanate salts at room temperature. acs.org This reaction proceeds via a nucleophilic attack of the thiocyanate on the tetrazine ring, followed by N₂ release, leading to the regioselective formation of a 1,2,4-triazine-5-thione heterocycle. acs.org While this yields a 1,2,4-triazine (B1199460) isomer, it showcases the utility of ring transformation reactions in accessing triazine thiones.
A more direct precursor-based approach would be the thionation of the corresponding 5-hexyl-1,3,5-triazinan-2-one. The conversion of a carbonyl group to a thiocarbonyl is a fundamental transformation in organic synthesis. Reagents such as Lawesson's reagent or phosphorus pentasulfide (P₂S₅) are commonly employed for this purpose. For example, the synthesis of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones has been successfully achieved by treating the corresponding 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trione precursors with Lawesson's reagent, affording the trithione products in high yields (70-99%). mdpi.com This well-established methodology is directly applicable to the synthesis of this compound from its oxo-analogue.
Strategic Introduction of the 5-Hexyl Substituent
The defining feature of the target molecule is the hexyl group at the N-5 position of the triazinane ring. This substituent can be introduced either during the formation of the heterocyclic core or by functionalizing a pre-formed ring.
Alkylation and Functionalization Techniques for 5-Alkyl-1,3,5-triazinane-2-thiones
The most direct strategy for introducing the 5-hexyl group is to use hexylamine as the primary amine component in the condensation and aminomethylation reactions described in section 2.1.1. researchgate.net This approach builds the desired substituent directly into the heterocyclic framework in a single synthetic operation. Similarly, the catalytic methods mentioned in section 2.1.2 utilize a primary alkylamine as a key substrate, which would be hexylamine in this specific case. researchgate.net
An alternative strategy involves the alkylation of a pre-formed 1,3,5-triazinane-2-thione that is unsubstituted at the N-5 position. However, selective N-alkylation at the 5-position can be challenging due to the presence of other nucleophilic nitrogen atoms (at positions 1 and 3) and the exocyclic sulfur atom. The alkylation of 5-tert-butylhexahydro-1,3,5-triazine-2-thione with alkyl halides has been shown to occur on the sulfur atom, yielding 2-alkylthio-5-tert-butyl-3,4,5,6-tetrahydro-1,3,5-triazines. researchgate.net This suggests that direct N-alkylation of a pre-formed ring may require protecting groups or specialized reaction conditions to achieve the desired regioselectivity for the N-5 position. Therefore, incorporating the hexyl group during the initial ring-forming reaction is often the more strategic and efficient approach.
More advanced C-H activation and alkylation techniques are also emerging. For instance, rhodium(III)-catalyzed C-H activation has been used to alkylate indoles bearing a 1,3,5-triazine directing group. rsc.org While this specific example involves functionalization of a different ring system attached to the triazine, it points toward modern catalytic methods that could potentially be adapted for the direct functionalization of the triazine ring itself in the future.
Regioselective Synthesis Considerations
The synthesis of this compound, an unsymmetrically substituted triazinane, necessitates careful consideration of regioselectivity to ensure the hexyl group is introduced at the desired N-5 position. One of the most direct and common methods for the synthesis of 5-alkyl-1,3,5-triazinane-2-thiones is the one-pot condensation reaction involving a primary amine, formaldehyde, and thiourea. researchgate.net
In this approach, hexylamine serves as the source of the N-5 hexyl substituent. The reaction likely proceeds through the initial formation of a bis(hydroxymethyl)thiourea intermediate, which then undergoes a Mannich-type reaction with hexylamine. The regioselectivity is primarily dictated by the reaction stoichiometry and the nature of the reactants. By using one equivalent of the primary amine (hexylamine), the formation of the mono-N-substituted product is favored.
Table 1: Key Reactants for the Synthesis of this compound
| Reactant | Role |
| Hexylamine | Provides the N-5 hexyl substituent |
| Formaldehyde | Acts as a one-carbon source for ring formation |
| Thiourea | Provides the C=S group and two nitrogen atoms |
Alternative strategies, such as those employing catalysts, have been developed to enhance the efficiency of this transformation. For instance, the use of samarium-containing catalysts has been reported to facilitate the synthesis of 5-alkyl-1,3,5-triazinan-2-ones and their thione analogs. researchgate.net While specific examples for the hexyl derivative are not extensively documented, the general methodology is applicable.
Chemical Reactivity and Derivatization of this compound
The chemical reactivity of this compound is characterized by the presence of several reactive centers, namely the thione group (C=S) and the nitrogen atoms within the heterocyclic ring. These sites allow for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.
Nucleophilic and Electrophilic Reactions at Thione and Nitrogen Centers
The thione group is a prominent site for chemical reactions. The sulfur atom, being a soft nucleophile, can readily undergo alkylation. For example, the reaction of 5-tert-butylhexahydro-1,3,5-triazine-2-thione with alkyl halides leads to the formation of 2-alkylthio-3,4,5,6-tetrahydro-1,3,5-triazine hydrohalides. researchgate.net This S-alkylation is a common and efficient method for modifying the thione moiety.
Table 2: Representative S-Alkylation Reactions of 5-Substituted 1,3,5-Triazinane-2-thiones
| Alkylating Agent | Product Type | Reference |
| Alkyl Halides | 2-Alkylthio-1,3,5-triazinane | researchgate.net |
| Methyl Bromoacetate | 2-(Methoxycarbonyl)methylthio-1,3,5-triazinane | researchgate.net |
| Ethyl Bromoacetate | 2-(Ethoxycarbonyl)methylthio-1,3,5-triazinane | researchgate.net |
The nitrogen atoms of the triazine ring also exhibit nucleophilic character and can participate in reactions with electrophiles. However, the reactivity of the nitrogen atoms can be influenced by the substituent at the 5-position. In the case of this compound, the nitrogen atoms at positions 1 and 3 are secondary amines and are available for further functionalization. For instance, aminomethylation of the parent hexahydro-1,3,5-triazine-2-thione can occur at the nitrogen atoms. researchgate.net
Electrophilic attack on the triazine ring itself is less common due to the electron-withdrawing nature of the nitrogen atoms. nih.gov However, reactions with strong electrophiles can lead to ring-opening or complex rearrangements.
Structural Modification and Elaboration of Side Chains
More practical approaches to structural modification involve the derivatization of the triazine ring itself, as described in the previous section. The introduction of functional groups via S-alkylation of the thione or N-alkylation of the ring nitrogens allows for the attachment of a wide variety of side chains, thereby enabling the synthesis of a library of compounds with diverse properties. For instance, the ester groups introduced via S-alkylation with bromoacetates can be hydrolyzed to the corresponding carboxylic acids, which can then be converted to amides or other derivatives.
Comprehensive Spectroscopic and Structural Characterization for Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Hexyl-1,3,5-triazinane-2-thione, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR techniques, are crucial for confirming its molecular structure.
In the ¹H NMR spectrum of related 1,3,5-triazinane-2-thione (B1225330) derivatives, characteristic signals are observed that can be extrapolated to this compound. tandfonline.com The protons of the methylene (B1212753) groups in the hexyl chain would exhibit distinct chemical shifts and coupling patterns. The terminal methyl group (CH₃) is expected to appear as a triplet, while the methylene groups (CH₂) adjacent to the nitrogen atom and along the alkyl chain would appear as multiplets. The protons on the triazinane ring itself, specifically the methylene protons at the 4- and 6-positions, are anticipated to show characteristic signals, which in some substituted triazinanes appear around 4.5-4.6 ppm. tandfonline.com
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The thione carbon (C=S) is a key diagnostic signal and is expected to resonate at a significantly downfield chemical shift, typically in the range of 180-190 ppm for similar thioamide structures. acs.orgd-nb.info The carbon atoms of the hexyl group would appear in the aliphatic region of the spectrum. The methylene carbons of the triazinane ring are also expected to have characteristic chemical shifts. Studies on related triazine-thiones have identified the C=S carbon resonance around 185 ppm. acs.org
2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between protons within the hexyl chain, while HSQC would correlate each proton to its directly attached carbon atom. HMBC experiments are instrumental in establishing long-range correlations, for instance, between the protons of the hexyl group and the carbon atoms of the triazinane ring, confirming the point of attachment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| C2 (C=S) | - | ~180-190 |
| C4/C6 (Ring CH₂) | ~4.5-5.0 | ~60-70 |
| N-CH₂ (Hexyl) | ~3.0-3.5 (t) | ~50-55 |
| -CH₂- (Hexyl chain) | ~1.2-1.7 (m) | ~22-32 |
| -CH₃ (Hexyl) | ~0.9 (t) | ~14 |
| N1-H/N3-H | Broad singlet | - |
Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides critical information about the functional groups present in a molecule.
In the FTIR spectrum of this compound, several characteristic absorption bands are expected. The N-H stretching vibrations of the secondary amine groups in the triazinane ring are anticipated to appear as a broad band in the region of 3300-3400 cm⁻¹. tandfonline.com The C-H stretching vibrations of the hexyl group's methylene and methyl groups would be observed in the 2850-2960 cm⁻¹ range. A key absorption band is that of the C=S (thione) group, which typically appears in the region of 1200-1300 cm⁻¹. tandfonline.com In a study of related benzimidazole (B57391) derivatives with a triazinane-2-thione moiety, the C=S absorption was identified around 1265-1275 cm⁻¹. tandfonline.com
Raman spectroscopy, which is complementary to FTIR, is particularly useful for detecting non-polar bonds. The C=S stretching vibration often gives a strong signal in the Raman spectrum. Additionally, the symmetric breathing modes of the triazinane ring can be observed. researchgate.net
Table 2: Expected FTIR and Raman Vibrational Frequencies for this compound
| Functional Group | FTIR Frequency (cm⁻¹, predicted) | Raman Frequency (cm⁻¹, predicted) | Vibrational Mode |
|---|---|---|---|
| N-H | ~3300-3400 | ~3300-3400 | Stretching |
| C-H (Alkyl) | ~2850-2960 | ~2850-2960 | Stretching |
| C=S | ~1200-1300 | ~1200-1300 | Stretching |
| C-N | ~1000-1200 | ~1000-1200 | Stretching |
| Triazinane Ring | Various | Strong, characteristic | Breathing/Deformation |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be employed.
The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern is highly informative for structural elucidation. For 5-substituted 1,3,5-triazinane (B94176) derivatives, fragmentation often involves the loss of the substituent at the 5-position. aip.org Therefore, a prominent fragment ion corresponding to the loss of the hexyl radical (C₆H₁₃) would be expected. Other characteristic fragmentation pathways may involve the cleavage of the triazinane ring itself.
X-ray Diffraction Crystallography for Definitive Structural Determination
Studies on related 1,3,5-triazine-2,4-dithione derivatives have shown that the triazinane ring can adopt various conformations, and the substituents can influence the crystal packing through intermolecular interactions such as hydrogen bonding. d-nb.info For this compound, X-ray analysis would reveal the planarity or puckering of the triazinane ring and the orientation of the hexyl group. The presence of N-H and C=S groups suggests the possibility of hydrogen bonding networks in the solid state, which would also be elucidated by this technique.
Microscopic Techniques for Morphological and Surface Analysis (e.g., Scanning Electron Microscopy)
Scanning Electron Microscopy (SEM) is a valuable tool for characterizing the surface morphology and particle size of a solid material. While not providing direct structural information at the molecular level, SEM analysis of a powdered sample of this compound would reveal details about its crystallinity, particle shape, and size distribution. This information is particularly important in materials science applications where the physical form of a compound influences its properties and performance. For instance, in studies of related heterocyclic compounds used as collectors in flotation, SEM has been used to visualize the surface of minerals after treatment. bohrium.com
Theoretical and Computational Investigations of 5 Hexyl 1,3,5 Triazinane 2 Thione
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT methods can predict a wide range of molecular properties, from the geometry of the ground state to the distribution of electronic orbitals and the molecule's potential for reaction.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comlibretexts.org
A smaller HOMO-LUMO gap indicates that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. irjweb.com Conversely, a large energy gap implies high stability. For triazine derivatives, the eventual charge transfer during a reaction occurs within the molecule, and the FMO analysis helps to quantify this potential. irjweb.com
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
The HOMO is primarily localized on the electron-rich parts of the molecule, which for 5-Hexyl-1,3,5-triazinane-2-thione would include the sulfur atom of the thione group and the nitrogen atoms. The LUMO is typically distributed over the electron-deficient regions. The interaction and energy difference between these orbitals are fundamental to predicting how the molecule will interact with other chemical species. researchgate.net
Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. It is an invaluable tool for predicting how a molecule will interact with electrophiles and nucleophiles. nih.gov The MEP map uses a color scale to indicate electrostatic potential at the molecule's surface.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.
Blue regions indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.
Green regions represent areas of neutral potential.
For this compound, the MEP would show the most negative potential (red) localized around the highly electronegative sulfur atom of the C=S group, making it a primary site for interaction with electrophiles or metal ions. The nitrogen atoms within the triazinane ring would also contribute to regions of negative potential. The hydrogen atoms of the hexyl chain and the N-H protons would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction. nih.gov This detailed charge map helps in understanding the non-covalent interactions the molecule can form, such as hydrogen bonds. researchgate.net
Reactivity Indices and Reaction Pathway Predictions
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. These indices are calculated from the energies of the HOMO and LUMO orbitals and are used to predict the reaction pathways. irjweb.com
Key reactivity indices include:
Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons. It is the negative of the chemical potential. irjweb.com
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
These parameters are defined by the following equations:
| Descriptor | Equation |
|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |
| Electronegativity (χ) | -μ |
| Electrophilicity Index (ω) | μ2 / 2η |
By calculating these indices for this compound, one can predict its behavior in chemical reactions. A high electrophilicity index, for example, would suggest the molecule is a good electron acceptor. These calculations are crucial for designing synthesis pathways and understanding reaction mechanisms. irjweb.com
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by DFT. These methods can explore the molecule's flexibility, stability, and its interactions with its environment.
Conformational Dynamics and Stability Studies
The hexahydro-1,3,5-triazine ring is a saturated heterocycle that typically adopts a chair conformation to minimize steric strain, similar to cyclohexane. rsc.org For this compound, this leads to the possibility of different conformers based on the axial or equatorial positions of the substituents on the nitrogen atoms. csic.es
The large hexyl group attached to the N5 position would strongly prefer an equatorial position to minimize steric hindrance with the axial hydrogens on the ring. The thione group (C=S) at the C2 position involves a double bond, which flattens the ring slightly at that position. The remaining N-H protons on N1 and N3 will also have specific axial or equatorial orientations. Computational studies, such as conformational analysis, can determine the relative energies of these different chair conformations and identify the most stable, lowest-energy structure. rsc.orgmdpi.com Understanding the predominant conformation is essential as the molecule's three-dimensional shape dictates how it can interact with other molecules.
Intermolecular Interaction Analysis (e.g., adsorption mechanisms)
The study of intermolecular interactions is critical for applications where this compound might bind to a surface, such as in corrosion inhibition or mineral flotation. consensus.appresearchgate.net The molecule possesses several functional groups capable of forming strong interactions.
Computational simulations can model the adsorption of the molecule onto a surface, for example, a metal surface in the context of corrosion inhibition. researchgate.net The analysis of related triazole-thione and triazinane-thione derivatives shows that adsorption often occurs through chemisorption. consensus.appresearchgate.net The primary interaction sites are the electron-rich heteroatoms.
Sulfur Atom: The exocyclic sulfur atom of the thione group is a strong electron donor and can form a coordinate bond with metal atoms on the surface. researchgate.net
Nitrogen Atoms: The nitrogen atoms within the triazinane ring can also act as coordination sites, donating their lone pair of electrons to the surface. researchgate.net
Pi-System (Tautomeric Form): The molecule can exist in a tautomeric equilibrium with its thiol form (5-hexyl-1,3,5-triazinane-2-thiol). Although the thione form is generally more stable, the thiol form could participate in different bonding interactions. mdpi.com
Research Applications in Advanced Materials Science and Chemical Systems
Investigation as Corrosion Inhibitors
The 1,3,5-triazine (B166579) scaffold, particularly when functionalized with sulfur-containing groups, is a cornerstone in the development of molecular corrosion inhibitors. These compounds are designed to protect metallic materials from degradation when exposed to aggressive environments. The inhibitive action is primarily achieved through the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. rsc.org Triazine derivatives have demonstrated high efficacy in mitigating corrosion for materials like carbon steel, which is widely used in industries such as oil and gas.
Research into related triazine-thione structures provides significant insight into the potential of 5-Hexyl-1,3,5-triazinane-2-thione. For instance, dimeric 1,3,5-triazinane-based derivatives have shown excellent corrosion inhibition performance in highly acidic media. mdpi.comresearchgate.net Similarly, other triazine derivatives have been synthesized and proven to be effective corrosion inhibitors for carbon steel pipelines in environments simulating oil and gas fields, such as CO2-saturated brine. bohrium.compreprints.org The presence of multiple heteroatoms (nitrogen and sulfur) and potential for π-electron interactions are key to their function. nih.gov
The efficacy of triazine-thione inhibitors is fundamentally linked to their ability to adsorb onto a metal surface, effectively blocking active sites for corrosion. The adsorption process can involve two primary mechanisms: physisorption and chemisorption.
Physisorption: This process involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the inhibitor can become protonated, facilitating its interaction with a negatively charged metal surface (where anions like Cl- are already adsorbed).
Chemisorption: This is a stronger form of adsorption involving the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal atoms. The lone pair electrons on the nitrogen and sulfur atoms, along with the π-electrons from the triazine ring, can form coordinate covalent bonds with the metal, creating a stable, protective film. nih.gov
Studies on analogous compounds, such as 5,5′-(propane-1,3-diyl)bis-(1,3,5-triazinane-2-thione) (PBT), show that their adsorption behavior is well-described by the Langmuir adsorption isotherm. mdpi.comresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The adsorption is often a spontaneous process, involving both physical and chemical interactions.
The performance of corrosion inhibitors is quantified using electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). These methods provide detailed information about the inhibitor's efficiency and its effect on the corrosion reactions.
Potentiodynamic Polarization (PDP): PDP studies on related triazine inhibitors show that they typically function as mixed-type inhibitors. acs.orgjyu.fi This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) by adsorbing onto the metal surface and blocking the active sites for both processes. acs.org
Electrochemical Impedance Spectroscopy (EIS): EIS measurements reveal the inhibitor's ability to increase the charge transfer resistance at the metal/solution interface. In the presence of an effective inhibitor, the diameter of the Nyquist plot semicircle increases significantly, indicating a reduction in the corrosion rate. acs.orgchim.it The inhibition efficiency (IE%) can be calculated from these measurements. For example, the dimeric triazinane derivative PBT achieved a maximum inhibition efficiency of 92.1% at a concentration of 1.0 mmol/L. mdpi.comresearchgate.net Another triazine derivative, 2,4-Diamino-6-methyl-1,3,5-triazine, reached an efficiency of 94.7% at a 10.0 mM concentration. acs.org
| Inhibitor (Analogue) | Concentration | Method | Inhibition Efficiency (IE%) | Reference(s) |
| 5,5′-(propane-1,3-diyl)bis-(1,3,5-triazinane-2-thione) (PBT) | 1.0 mmol/L | EIS | 92.1% | mdpi.com, researchgate.net |
| 2,4-Diamino-6-methyl-1,3,5-triazine (2-DMT) | 10.0 mM | EIS | 94.7% | acs.org |
| 2-(Dibutylamino)-4,6-Dimercapto-1,3,5-Triazine (MSDS) | Self-assembled film | EIS | 97.91% | chim.it |
| Ethyl-substituted triazole derivative (Tria-CO2Et) | 1.0 x 10⁻³ M | EIS | 95.3% | google.com |
Integration into Polymeric and Supramolecular Architectures
The 1,3,5-triazine unit is a versatile building block, or "tecton," in supramolecular chemistry due to its planar geometry and defined interaction sites. chim.it The ability of triazine derivatives to form predictable, non-covalent interactions, such as hydrogen bonds and coordination bonds, allows for their integration into larger, well-ordered structures like polymers and supramolecular networks.
Role as Ligands in Coordination Chemistry Research
The nitrogen and sulfur atoms within the this compound structure make it an excellent candidate for use as a ligand in coordination chemistry. Ligands are molecules that donate electrons to a central metal atom to form a coordination complex. The study of such complexes is crucial for developing new catalysts, functional materials, and models for biological systems.
Triazine-based polydentate ligands have been prepared and their coordination with various metal salts has been shown to produce attractive supramolecular architectures. preprints.org An important finding is the in-situ formation of triazine-thione ligands directly on a metal center. In one study, ruthenium(II) tetrazine complexes reacted with thiocyanate (B1210189) (SCN⁻) to afford 1,2,4-triazine-5-thione heterocycles coordinated to the ruthenium. nih.govacs.org In these complexes, the newly formed triazine-thione ligand acts as a robust N,N-bidentate chelate, binding to the metal through two nitrogen atoms. acs.org This enforced planarity upon coordination can be crucial for the properties of the final complex. nih.gov The thione (C=S) group itself can also participate in coordination, as seen in other heterocyclic thione systems. This versatility allows for the design of complexes with specific geometries and electronic properties.
Exploration in Functional Materials Development (e.g., sensing platforms)
The unique electronic and binding properties of triazine-thiones are being harnessed for the development of advanced functional materials, most notably in the area of chemical sensors. These sensors are designed to detect specific ions or molecules with high sensitivity and selectivity.
A prime example is a fluorescent sensor developed for the detection of mercury(II) ions. This sensor was based on a novel triazine-thione derivative, 4-ethyl-5-hydroxy-5,6-di-pyridin-2-yl-4,5-dihydro-2H- rsc.orgbohrium.compreprints.orgtriazine-3-thione. researchgate.net The presence of mercury(II) caused a significant enhancement in the fluorescence of the compound, allowing for its detection at extremely low concentrations, with a limit of detection of 1.8 × 10⁻¹⁰ mol/L. researchgate.net The sensor demonstrated high selectivity for mercury(II) over other common metal ions. researchgate.net
Beyond small molecules, triazine frameworks are being used to construct more complex sensing platforms. Researchers have developed a dual-mode (colorimetric and photothermal) sensing platform using covalent porphyrin-triazine backbone nanozymes. nih.gov This system was capable of detecting acetylcholinesterase (AChE), an important biomarker for neurodegenerative diseases, with high sensitivity and reliability in complex samples like blood serum. nih.gov The broader field of triazine-based materials also includes developments in photo- and electroluminescent materials, such as those used in OLEDs, and fluorescent sensors for detecting nitro-containing explosives. rsc.orgacs.org These applications underscore the potential of the triazine-thione scaffold in creating highly specific and sensitive functional materials.
Structure Activity/property Relationship Studies of 5 Hexyl 1,3,5 Triazinane 2 Thione Analogues and Derivatives
Impact of Alkyl Chain Variation on Chemical Properties
The length and nature of the alkyl chain at the 5-position of the 1,3,5-triazinane-2-thione (B1225330) ring can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and thermal stability. rsc.org Efficient synthetic procedures have been developed for 5-alkyl-1,3,5-triazinane-2-thiones, often through the reaction of thiourea (B124793) with primary alkylamines and formaldehyde (B43269) precursors. researchgate.net
Research on related heterocyclic compounds demonstrates a clear correlation between alkyl chain length and various properties. For instance, in a series of 1,2,4-triazole (B32235) derivatives, increasing the alkyl chain length from eight (octyl) to ten (decyl) carbons enhanced corrosion inhibition efficiency for mild steel in acidic environments. researchgate.net This effect is often attributed to an increased surface coverage area on the metal, which is a function of the inhibitor's molecular size. researchgate.net Similarly, studies on imidazolium-based ionic liquids have shown that increasing the alkyl chain length leads to a higher melting temperature. mdpi.com
While specific data for a homologous series of 5-alkyl-1,3,5-triazinane-2-thiones is not extensively detailed in the provided context, the principles observed in analogous systems suggest that modifying the hexyl group would predictably alter its properties. For example, increasing the chain length would likely increase lipophilicity and could enhance properties dependent on molecular surface area, such as corrosion inhibition. Conversely, shorter alkyl chains might lead to greater water solubility.
Table 1: Predicted Influence of N5-Alkyl Chain Length on Properties of 5-Alkyl-1,3,5-triazinane-2-thiones
| Alkyl Chain Length | Predicted Lipophilicity | Predicted Aqueous Solubility | Potential Impact on Corrosion Inhibition |
|---|---|---|---|
| Shorter (e.g., Ethyl, Propyl) | Lower | Higher | Potentially lower efficiency due to smaller surface coverage |
| Medium (e.g., Hexyl) | Moderate | Moderate | Balanced properties |
| Longer (e.g., Octyl, Decyl) | Higher | Lower | Potentially higher efficiency due to larger surface coverage researchgate.net |
Substituent Effects on the Triazinane Ring System
The introduction of substituents at various positions on the 1,3,5-triazinane-2-thione ring is a key strategy for modulating its electronic structure, conformation, and biological or chemical activity. nih.gov The triazine ring's reactivity and properties can be fine-tuned by attaching electron-donating or electron-withdrawing groups. rsc.org
Synthetically, a variety of N-substituted triazinane-2-thiones can be prepared through condensation reactions involving substituted amines, formaldehyde, and thiourea. researchgate.net For example, using different aromatic amines can yield 5-aryl-1,3,5-triazinane-2-thiones. researchgate.net Studies on related 1,3,5-triazine (B166579) systems have shown that the nature and position of substituents are critical. For instance, in a series of 1,3,5-triazine derivatives designed as 5-HT7 receptor ligands, the introduction of a fluorine atom at the 5-position of an indole (B1671886) substituent resulted in the most active compound, while chlorine or bromine at the same position led to moderate activity. mdpi.com This highlights the subtle electronic effects that substituents can exert.
In another study on pyrazolo[1,5-a] researchgate.netscilit.comtandfonline.comtriazines, the type of substituent at the exocyclic nitrogen atom was found to influence the regioselectivity of the ring-closure reaction during synthesis. clockss.org Furthermore, research on 1,2,3-triazines demonstrated that a C5 substituent significantly impacts the reactivity in Diels-Alder reactions, with the reactivity order being CO2Me > Ph > H, showcasing a strong electronic influence. nih.gov
The thione group (=S) at the C2 position is itself a critical substituent. In a study of 1,2,4-triazolo[1,5-a] researchgate.netscilit.comtandfonline.comtriazines, the 5-thioxo analogues consistently demonstrated better inhibitory activity against thymidine (B127349) phosphorylase compared to their 5,7-dione counterparts, indicating the importance of the sulfur atom for this specific biological activity. nih.gov
Table 2: Examples of Substituent Effects in Triazine and Related Heterocyclic Systems
| Scaffold | Substituent/Modification | Observed Effect | Reference |
|---|---|---|---|
| 1,3,5-Triazine Derivatives | Fluorine on an aromatic substituent | Enhanced binding affinity to 5-HT7 receptor | mdpi.com |
| 1,2,3-Triazines | CO2Me at C5-position | Increased reactivity in Diels-Alder reactions | nih.gov |
| 1,2,4-Triazolo[1,5-a] researchgate.netscilit.comtandfonline.comtriazines | Replacement of C=O with C=S (thioxo) | Improved inhibitory activity against thymidine phosphorylase | nih.gov |
| 1,3,5-Triazine Derivatives | Disubstituted vs. Trisubstituted | Disubstituted derivatives showed better AChE inhibition | nih.gov |
Comparative Analysis with Related Hexahydro-1,3,5-triazine Scaffolds
The hexahydro-1,3,5-triazine (or triazinane) core is a versatile scaffold that can be extensively modified, leading to a wide range of properties. nih.govresearchgate.net Comparing 5-hexyl-1,3,5-triazinane-2-thione with other derivatives of this scaffold reveals the specific contributions of the thione group and the N-substituents.
The most direct comparison is with 1,3,5-triazinane-2-ones, where the sulfur atom of the thione is replaced by an oxygen atom. The synthesis of both 5-alkyl-1,3,5-triazinan-2-ones and their corresponding 2-thione derivatives can be achieved through similar reaction pathways, simply by starting with urea (B33335) or thiourea, respectively. researchgate.netacs.org The replacement of oxygen with sulfur (thionation) is known to significantly alter the electronic properties of a molecule. A study on 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones and their trithione analogues found that the oxygen-for-sulfur replacement resulted in a bathochromic (red) shift of the absorption bands and more effective fluorescence quenching. researchgate.net This indicates a change in the molecule's highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO) gap.
Furthermore, the unsubstituted hexahydro-1,3,5-triazine scaffold itself serves as a baseline. While natural triazines often show negligible activity in applications like corrosion inhibition, chemical modification by adding substituents to the carbon or nitrogen atoms is necessary to impart desired properties. rsc.org For example, 1,3,5-trisubstituted hexahydro-1,3,5-triazines are synthesized from the condensation of amines and formaldehyde and have been evaluated for various biological activities. scilit.comugm.ac.id Dimeric 1,3,5-triazinane (B94176) derivatives, such as 5,5'-(propane-1,3-diyl)bis-(1,3,5-triazinane-2-thione), have been synthesized and show excellent performance as corrosion inhibitors, demonstrating that linking two triazinane-2-thione rings can enhance this property. researchgate.net
The presence of the thione group (=S) provides a reactive site for further functionalization. For instance, alkylation of 5-tert-butylhexahydro-1,3,5-triazine-2-thione with alkyl halides leads to the formation of 2-alkylthio-5-tert-butyl-3,4,5,6-tetrahydro-1,3,5-triazines, expanding the chemical diversity accessible from the thione precursor. researchgate.net This reactivity is distinct from the corresponding triazinan-2-one analogues.
Table 3: Comparative Properties of Hexahydro-1,3,5-triazine Scaffolds
| Scaffold Type | Key Structural Feature | Notable Property/Reactivity | Reference |
|---|---|---|---|
| 5-Alkyl-1,3,5-triazinane-2-thione | C2=S group; N5-alkyl group | Can be alkylated at the sulfur atom; properties influenced by alkyl chain length. | researchgate.net |
| 5-Alkyl-1,3,5-triazinan-2-one | C2=O group; N5-alkyl group | Oxygen atom alters electronic properties compared to sulfur. | acs.org |
| 1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione | Three C=S groups; N-aryl groups | Exhibits a red-shifted light absorption compared to the oxygen analogue. | researchgate.net |
| 1,3,5-Trisubstituted hexahydro-1,3,5-triazine | No exocyclic double bonds at C2, C4, C6 | Serves as a versatile core for attaching various functional groups at the nitrogen atoms. | scilit.comugm.ac.id |
| Dimeric 1,3,5-triazinane-2-thione | Two triazinane-2-thione rings linked by a spacer | Enhanced corrosion inhibition properties. | researchgate.net |
Emerging Research Avenues and Future Perspectives for 5 Hexyl 1,3,5 Triazinane 2 Thione
Development of Green and Sustainable Synthetic Routes
The chemical industry's shift towards environmentally benign processes has catalyzed research into green synthetic methods for heterocyclic compounds. For 5-Hexyl-1,3,5-triazinane-2-thione, this involves moving away from traditional, often harsh, reaction conditions towards more sustainable alternatives.
Recent advancements in the synthesis of 1,3,5-triazine (B166579) derivatives have highlighted the efficacy of microwave-assisted and sonochemical methods. nih.govnih.gov These techniques offer significant advantages over conventional heating, including drastically reduced reaction times (from hours to minutes), lower energy consumption, and often higher yields. nih.govnih.gov For instance, sonochemical synthesis of 1,3,5-triazines has been successfully conducted in aqueous media, minimizing the reliance on toxic organic solvents. nih.gov A comparative analysis using the DOZNTM 2.0 tool has shown that a sonochemical protocol can be significantly "greener" than classical heating methods. nih.gov
One-pot, multi-component reactions represent another promising green avenue for the synthesis of related triazinethione structures. nih.gov A catalyst-free, three-component reaction of arylaldehydes, thiourea (B124793), and orthoformates has been developed for the synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones, demonstrating the feasibility of assembling complex heterocyclic systems in a single, efficient step. nih.gov Adapting such a one-pot strategy for this compound, potentially by reacting hexylamine (B90201), formaldehyde (B43269), and a thiourea equivalent, could offer a streamlined and atom-economical synthetic route.
Future research in this area will likely focus on optimizing these green methods for the specific synthesis of this compound, exploring a wider range of non-toxic solvents, and developing reusable catalysts to further enhance the sustainability of the process.
Table 1: Comparison of Synthetic Methodologies for Triazine Derivatives
| Method | Typical Reaction Time | Energy Consumption | Solvent | Key Advantages | Relevant Findings |
|---|---|---|---|---|---|
| Conventional Heating | Several hours | High | Often organic solvents | Well-established | Can be time-consuming and resource-intensive. nih.gov |
| Microwave-Assisted Synthesis | Minutes | Lower | Can use greener solvents | Rapid, high yields, efficient screening. nih.govnih.govchim.it | Reaction times reduced from hours to 2.5-10 minutes with yields up to 88%. nih.govnih.gov |
| Sonochemical Synthesis | Minutes | Low | Often aqueous | Short reaction times, high yields, eco-friendly. nih.gov | Can be 13 times "greener" than conventional methods; yields >75% in 5 minutes. nih.gov |
| One-Pot Multi-component | Hours | Moderate | Varies | Atom economy, reduced waste, simplified procedure. nih.gov | Catalyst-free synthesis of related triazinethiones achieved in good yields. nih.gov |
Advanced Computational Design and Predictive Methodologies
Computational chemistry provides powerful tools for accelerating the discovery and optimization of functional molecules. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are at the forefront of these efforts, offering deep insights into the structure, reactivity, and interaction mechanisms of compounds like this compound. bohrium.comresearchgate.netdntb.gov.ua
DFT calculations can be employed to predict the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity and potential as a corrosion inhibitor or in electronic materials. bohrium.comresearchgate.net For instance, DFT studies on related triazine-thione derivatives have been used to rationalize their inhibitory effects on metal surfaces. rsc.org These calculations help in identifying the active sites of the molecule responsible for adsorption and interaction.
MD simulations can model the behavior of this compound in different environments, such as at a solid-liquid interface. bohrium.com This is particularly relevant for applications in interface science, where the orientation and self-assembly of the molecule on a surface dictate its performance. For example, MD simulations could predict the formation of self-assembled monolayers of this compound on a mineral surface, a key aspect of its function as a flotation collector.
Future computational work will likely involve the development of more accurate force fields for triazinane thiones and the use of machine learning models trained on computational and experimental data to predict the properties of novel derivatives. This predictive power will enable the in silico design of molecules with optimized characteristics for specific applications, reducing the need for extensive and costly experimental screening.
Table 2: Application of Computational Methods to Triazinane Thione Research
| Computational Method | Information Gained | Potential Application for this compound | Supporting Evidence |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity descriptors (HOMO, LUMO), molecular electrostatic potential, reaction mechanisms. | Predicting corrosion inhibition efficiency, understanding surface interactions, designing new synthetic pathways. | DFT has been used to study the reactivity of triazine derivatives and their interaction with metal surfaces. bohrium.comresearchgate.netrsc.org |
| Molecular Dynamics (MD) Simulations | Adsorption behavior on surfaces, self-assembly, conformational analysis, interaction with solvents. | Modeling the formation of protective films in corrosion inhibition, simulating behavior in flotation processes. | MD simulations have been used to study the adsorption of inhibitors on metal surfaces and the dynamics of molecules at interfaces. bohrium.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed study of reaction mechanisms in a complex environment (e.g., with explicit solvent). | Investigating the mechanism of heterocyclization reactions in aqueous media. | QM/MM approaches are valuable for studying reactions where the solvent plays an active role. nih.gov |
Novel Applications in Interface Science and Surface Chemistry
The unique structural features of this compound, namely the polar triazinane-thione head group and the nonpolar hexyl tail, make it a promising candidate for applications at interfaces.
One of the most promising areas is in the field of mineral flotation, a process used to separate valuable minerals from ore. Similar heterocyclic compounds, such as 3-hexyl-4-amino-1,2,4-triazole-5-thione and 6-butylamino-1,3,5-triazine-2(1H)-thione-4-thiol sodium, have been shown to act as selective collectors for copper sulfide (B99878) minerals like chalcopyrite. researchgate.netbohrium.com The thione group can chelate with metal ions on the mineral surface, while the alkyl chain renders the surface hydrophobic, allowing it to attach to air bubbles and be floated away. The hexyl group in this compound could provide the necessary hydrophobicity for such applications.
Another significant application is in corrosion inhibition. Organic molecules containing heteroatoms like nitrogen and sulfur are known to be effective corrosion inhibitors for metals in acidic media. rsc.org They function by adsorbing onto the metal surface, forming a protective barrier that prevents corrosive agents from reaching the metal. Dimeric 1,3,5-triazinane-based derivatives have demonstrated excellent corrosion inhibition performance on carbon steel. rsc.org The presence of multiple nitrogen atoms and a sulfur atom in this compound suggests it could strongly adsorb on metal surfaces and serve as an effective corrosion inhibitor.
Future research will likely involve experimental validation of these potential applications, including micro-flotation tests with various minerals and electrochemical studies to quantify the corrosion inhibition efficiency of this compound.
Interdisciplinary Research Collaborations for Material Innovation
The full potential of this compound is most likely to be unlocked through collaborations that bridge different scientific disciplines. The versatility of the 1,3,5-triazine core structure, which is a component of a wide range of functional materials, underscores the importance of an interdisciplinary approach. researchgate.nettamu.edu
For example, collaboration between synthetic chemists, materials scientists, and engineers could lead to the development of novel composite materials. The triazinane thione moiety could be incorporated into polymer backbones to create functional polymers with enhanced thermal stability, flame retardancy, or metal-chelating properties. Research on triazine-based dendrimers for applications in drug delivery and environmental remediation showcases how these heterocycles can be used as building blocks for complex macromolecular architectures. tamu.edu
In the realm of biomedicine, collaborations with biochemists and pharmacologists could explore the biological activity of this compound and its derivatives. Triazine compounds are known to exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties. nih.gov Functionalized 2,4-diamino-1,3,5-triazines have been investigated as inhibitors of protein kinases involved in immune and inflammatory responses, highlighting the potential for targeted drug design. ijpras.com
The future of material innovation with this compound will depend on fostering these synergistic relationships. By combining expertise from different fields, researchers can explore new applications, from advanced coatings and sensors to novel therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
